

Discovery and history of myristoleic acid

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Compound of Interest

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An In-depth Technical Guide to **Myristoleic Acid**: Discovery, History, and Scientific Foundation

Introduction

Myristoleic acid, systematically known as (9Z)-tetradecenoic acid, is an omega-5 monounsaturated fatty acid. While not as common in nature as other fatty acids like oleic or palmitic acid, it has garnered significant scientific interest for its diverse biological activities and therapeutic potential. This document provides a comprehensive overview of the discovery, history, and key technical data related to **myristoleic acid**, intended for researchers, scientists, and professionals in drug development. **Myristoleic acid** is biosynthesized from myristic acid by the enzyme stearyl-CoA desaturase-1[1]. It is found in various natural sources, including the seed oil of plants from the Myristicaceae family, saw palmetto extract, nutmeg, butter, and milk[1][2].

Discovery and Historical Timeline

The history of **myristoleic acid** is intrinsically linked to the study of its saturated counterpart, myristic acid.

- 1841: Myristic acid (tetradecanoic acid) is first isolated from nutmeg (*Myristica fragrans*) by the Scottish chemist Lyon Playfair, which gives the acid its name[3]. This laid the groundwork for the eventual discovery of its unsaturated derivative.
- 1925: An isomeric form of **myristoleic acid**, 5-tetradecenoic acid, is discovered in the head oils of dolphins and whales by the Japanese chemist Mitsumaru Tsujimoto[4]. This was one of the earliest identifications of a C14:1 fatty acid in nature.

- Post-1925: The primary isomer, 9-tetradecenoic acid, is identified as a major component in the seed oils of the Myristicaceae family, where it can constitute up to 30% of the oil content[1][4]. Further research established its presence in animal depot fats and dairy[4][5].
- 21st Century: Research focus shifts towards the biological activities of **myristoleic acid**. Studies begin to reveal its cytotoxic effects on cancer cells, its role in bone metabolism, and its anti-inflammatory and anti-microbial properties, positioning it as a molecule of interest for therapeutic development[2][6][7].

Physicochemical Properties

Myristoleic acid is a long-chain fatty acid characterized by a 14-carbon chain with a single cis double bond at the ninth carbon (omega-5)[1][8]. Its physical and chemical properties are summarized below.

Property	Value	Source
Systematic Name	(9Z)-Tetradecenoic acid	[9]
Synonyms	cis-9-Tetradecenoic acid, Myristoleate	[8][9]
Molecular Formula	C14H26O2	[8][9]
Molecular Weight	226.35 g/mol	[9]
Melting Point	-4.5 to -4 °C	[10]
Boiling Point	144 °C at 0.6 mm Hg	[10]
Density	0.9 g/mL at 25 °C	[10]
Solubility	Miscible in ethanol; Soluble in DMF and DMSO	[7]
Appearance	Colorless liquid	[10]

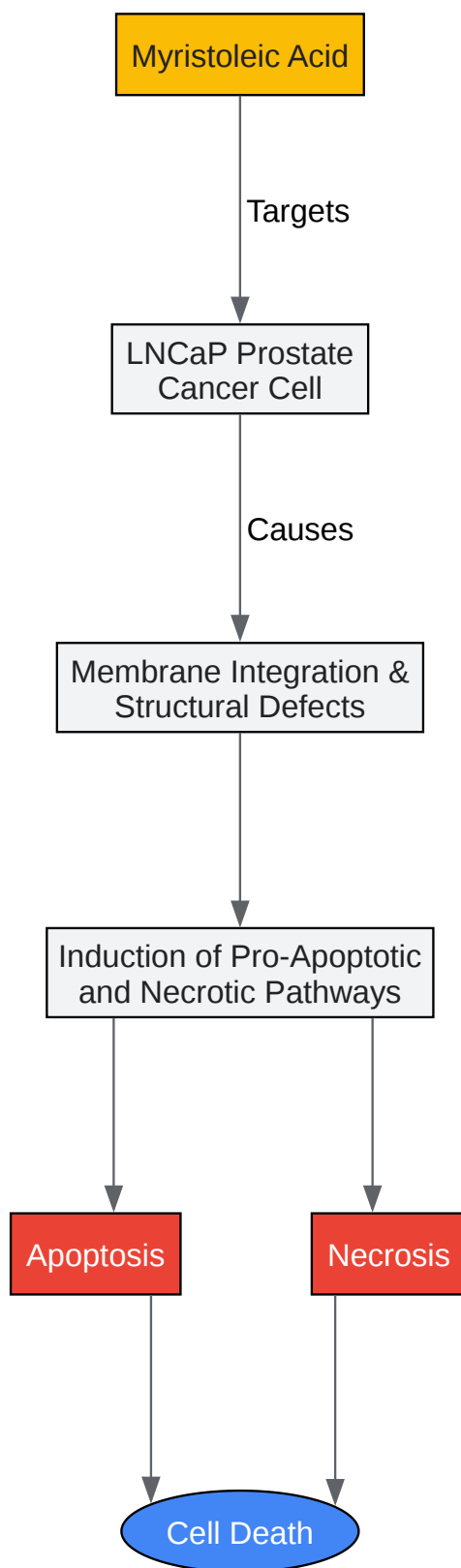
Key Biological Activities and Signaling Pathways

Myristoleic acid exhibits a range of biological effects, influencing several key signaling pathways.

Anticancer Activity

Myristoleic acid has demonstrated cytotoxic effects, particularly against prostate cancer cells. It is a key cytotoxic component found in the extract of *Serenoa repens* (saw palmetto)[2][9].

- Mechanism: It induces cell death through both apoptosis and necrosis in human prostatic carcinoma LNCaP cells[2][7]. At specific concentrations, it was found to induce apoptosis in 8.8% of cells and necrosis in 8.1% of cells[5][7]. This dual mechanism suggests its potential as a robust antitumor agent[2].



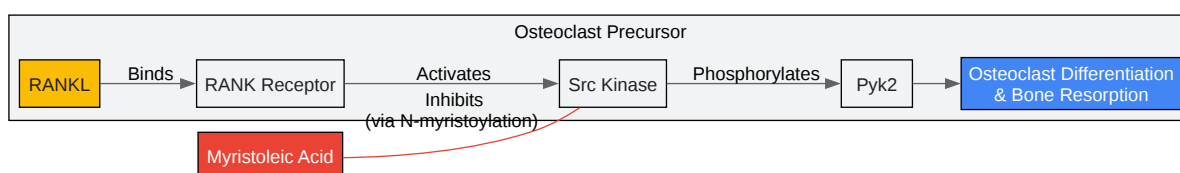
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Myristoleic acid-induced cancer cell death pathway.

Bone Health and Osteoclast Inhibition

Myristoleic acid plays a significant role in bone metabolism by inhibiting the formation and function of osteoclasts, the cells responsible for bone resorption.

- Mechanism: It suppresses the kinase activity of Src by inhibiting N-myristoylation and indirectly blocks the phosphorylation of Pyk2[2]. This disruption of the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling cascade prevents osteoclast differentiation and the formation of the actin rings necessary for bone resorption[2][7].



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Inhibition of RANKL-induced osteoclastogenesis by **myristoleic acid**.

Metabolic Regulation

Recent studies have highlighted the role of **myristoleic acid** in metabolic health, particularly in combating obesity.

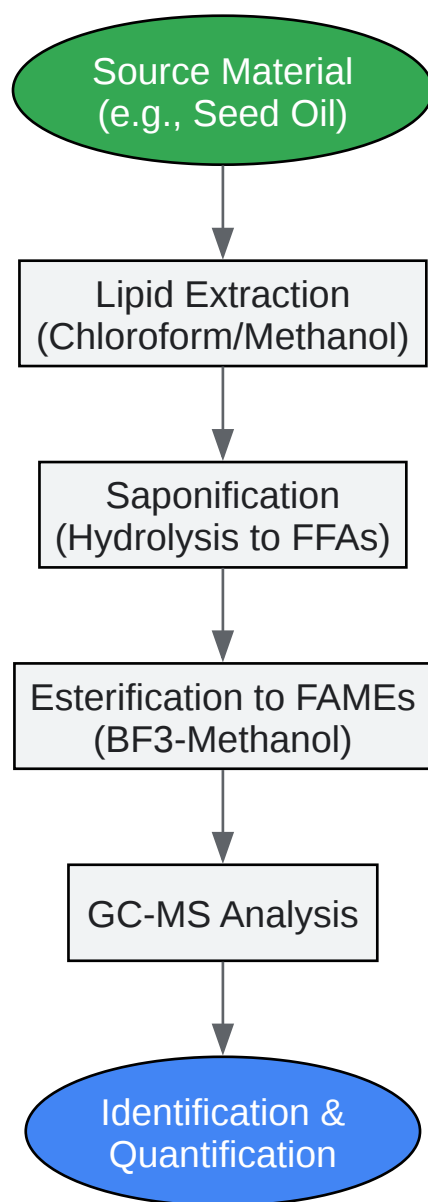
- Mechanism: **Myristoleic acid** produced by the gut bacterium *Enterococcus faecalis* has been shown to upregulate brown adipocyte oxygen consumption and promote the formation of beige fat[2]. This activation of brown adipose tissue (BAT) enhances energy expenditure, leading to reduced weight gain in mouse models[2][11]. This discovery points to a novel gut microbiota-fatty acid-BAT axis in metabolic regulation[11].

Experimental Protocols and Methodologies

The study of **myristoleic acid** employs standard and advanced techniques in lipid analysis and cell biology.

Isolation and Identification

- Source Material: Seed oil from Myristicaceae plants, saw palmetto extract, or dairy fat[1][4][5].
- Protocol:
 - Lipid Extraction: Total lipids are extracted from the source material using a solvent system, typically a chloroform/methanol mixture, based on the Folch or Bligh-Dyer methods.
 - Saponification & Esterification: The extracted triglycerides are saponified (hydrolyzed) using a strong base (e.g., KOH) to release free fatty acids. These are then esterified, commonly to fatty acid methyl esters (FAMES), using a reagent like boron trifluoride in methanol.
 - Chromatographic Analysis: The resulting FAME mixture is analyzed by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). **Myristoleic acid** is identified by its specific retention time and mass spectrum compared to a known standard.



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General workflow for the isolation and identification of **myristoleic acid**.

In Vivo Bone Resorption Model

- Objective: To assess the effect of **myristoleic acid** on RANKL-induced bone loss in an animal model[12].
- Protocol:
 - Model: 5-week-old C57BL/6 mice are used[12].

- Induction of Bone Loss: Mice receive daily intraperitoneal (i.p.) injections of soluble RANKL (sRANKL) at a dose of 1 mg/kg for 4 days to stimulate osteoclast activity[12]. A control group receives a vehicle (PBS).
- Treatment: Twelve hours after the sRANKL injection, treatment groups receive daily i.p. injections of **myristoleic acid** at varying doses (e.g., 0.2 mg/kg and 2 mg/kg) for 4 days[12].
- Analysis: After the treatment period, femurs are harvested for histological analysis. Bone sections are stained for tartrate-resistant acid phosphatase (TRAP), an osteoclast marker. Key indices such as osteoclast surface per bone surface (Oc.S/BS) and the number of osteoclasts per bone perimeter (N.Oc/B.Pm) are quantified to determine the extent of bone resorption[12].

Conclusion and Future Directions

From its early discovery as a component of plant and marine oils to its current status as a bioactive lipid with therapeutic potential, **myristoleic acid** has a rich scientific history. Its demonstrated efficacy in inducing cancer cell apoptosis, inhibiting bone loss, and modulating metabolism makes it a compelling candidate for drug development. Future research should focus on elucidating the precise molecular targets of **myristoleic acid**, exploring its bioavailability and pharmacokinetics, and conducting further preclinical and clinical studies to validate its therapeutic applications in oncology, osteoporosis, and metabolic disorders.

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